(4-Ethoxyphenyl)trimethylsilane
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Overview
Description
(4-Ethoxyphenyl)trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 4-ethoxyphenyl group. This compound is part of a broader class of silanes, which are widely used in organic synthesis due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Ethoxyphenyl)trimethylsilane can be synthesized through various methods. One common approach involves the reaction of 4-ethoxyphenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxyphenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Hydrosilanes such as triethylsilane or phenylsilane are typical reducing agents.
Substitution: Strong nucleophiles or electrophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Corresponding reduced organic compounds.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
(4-Ethoxyphenyl)trimethylsilane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Ethoxyphenyl)trimethylsilane involves the electron-donating properties of the trimethylsilyl group. This group stabilizes positive charges on adjacent carbon atoms, facilitating various chemical reactions. The compound can act as a hydride donor or participate in electrophilic substitution reactions, where the silicon atom plays a crucial role in stabilizing reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)trimethylsilane
- (4-Chlorophenyl)trimethylsilane
- (4-Bromophenyl)trimethylsilane
Uniqueness
(4-Ethoxyphenyl)trimethylsilane is unique due to the presence of the ethoxy group, which imparts different electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in specific synthetic applications .
Properties
CAS No. |
33733-39-0 |
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Molecular Formula |
C11H18OSi |
Molecular Weight |
194.34 g/mol |
IUPAC Name |
(4-ethoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-5-12-10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
PGAWRILOGZZUEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)[Si](C)(C)C |
Origin of Product |
United States |
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